1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and a triazolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 4-pyridinyl-1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazolylthio derivatives.
Scientific Research Applications
1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The pyridinyl and triazolylthio groups may enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-hydroxy-5-nitrophenyl)-ethanone: Similar structure but with a chloro and hydroxy group.
1,3,5-tri(4-pyridyl)-benzene: Contains multiple pyridinyl groups.
(1S)-1-(3-Nitrophenyl)ethanol: Similar nitrophenyl group but with an ethanol moiety.
Uniqueness
1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to its combination of nitrophenyl, pyridinyl, and triazolylthio groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C15H11N5O3S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N5O3S/c21-13(11-2-1-3-12(8-11)20(22)23)9-24-15-17-14(18-19-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,18,19) |
InChI Key |
LUCLEYCHVOTYQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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